molecular formula C14H12N2O4S B2431036 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline CAS No. 1164530-75-9

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline

Cat. No.: B2431036
CAS No.: 1164530-75-9
M. Wt: 304.32
InChI Key: TWLXXTZSFWTEKB-SDNWHVSQSA-N
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Description

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline is an organic compound with the molecular formula C14H12N2O4S It is characterized by the presence of a benzenesulfonyl group and a nitroethenyl group attached to an aniline moiety

Scientific Research Applications

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline typically involves the reaction of benzenesulfonyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline acts as a nucleophile and attacks the electrophilic benzenesulfonyl chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Reagents such as sodium hydroxide or other strong bases are commonly used.

Major Products Formed

    Oxidation: Formation of nitroaniline derivatives.

    Reduction: Formation of aminoaniline derivatives.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to enzyme inhibition or modification of protein function. The sulfonyl group can also participate in interactions with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-16(18)14(11-15-12-7-3-1-4-8-12)21(19,20)13-9-5-2-6-10-13/h1-11,15H/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLXXTZSFWTEKB-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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